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N-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Hirshfeld surface analysis DFT calculation crystal engineering

N-(4-Chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-45-9) is a fully synthetic, low-molecular-weight (342.78 g/mol) 1,2,3-triazole-4-carboxamide. The compound features a 5-methyl group on the triazole ring, an N-(4-chlorophenyl) carboxamide moiety, and an N1-(4-methoxyphenyl) substituent.

Molecular Formula C17H15ClN4O2
Molecular Weight 342.78
CAS No. 866872-45-9
Cat. No. B2904538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866872-45-9
Molecular FormulaC17H15ClN4O2
Molecular Weight342.78
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-5-3-12(18)4-6-13)20-21-22(11)14-7-9-15(24-2)10-8-14/h3-10H,1-2H3,(H,19,23)
InChIKeyDUJITFFRVFFOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-45-9): Core Chemical Identity and Sourcing Context


N-(4-Chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-45-9) is a fully synthetic, low-molecular-weight (342.78 g/mol) 1,2,3-triazole-4-carboxamide. The compound features a 5-methyl group on the triazole ring, an N-(4-chlorophenyl) carboxamide moiety, and an N1-(4-methoxyphenyl) substituent [1]. It is currently catalogued as a screening compound by multiple commercial suppliers (e.g., ChemDiv ID E141-0480, Life Chemicals ID F1607-0328) with availability at milligram scale . No published biological activity, patent exemplification, or crystal structure for this exact compound was identified in the public domain; the closest structurally characterised analog is the 5-cyclopropyl variant (C19H17ClN4O2) [2].

Why Interchanging 1,2,3-Triazole-4-Carboxamide Screening Hits Without Substituent-Level Resolution Can Undermine SAR Programs


Within the 1,2,3-triazole-4-carboxamide chemotype, even single-atom substituent changes at the triazole 5-position or on the N1-aryl ring dictate dramatically different molecular shape, electron distribution, and conformational preferences. Experimental crystal structures of the closely related 5-cyclopropyl analog reveal that the 4-chlorophenyl amide motif hosts the HOMO, while the LUMO resides on the aryltriazole grouping—a charge-transfer topology that is exquisitely sensitive to the C5 substituent [1]. Furthermore, the published antimicrobial SAR of the 5-methyl subclass (compounds 4d, 4l, 4r) demonstrates potent anti-staphylococcal activity at sub-micromolar concentrations, whereas the 5-amino subclass shifts selectivity toward Candida albicans [2]. Therefore, generic replacement of N-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide with an analog bearing a different 5-substituent, a distinct N1-aryl group, or an altered amide substitution pattern cannot be assumed to preserve any target-specific binding or phenotypic activity without quantitative head-to-head confirmation.

Head-to-Head Physicochemical and Structural Differentiation of N-(4-Chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide from Its Closest Analogs


5-Methyl vs. 5-Cyclopropyl Substitution: Conformational and Electronic Partitioning in the Triazole Core

The target compound possesses a 5-methyl group, whereas the closest structurally characterised comparator, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, bears a bulkier, electron-rich cyclopropyl substituent. In the crystal structure of the 5-cyclopropyl analog, the triazole ring participates in a coplanar homodimer stabilized by N—H⋯N and C—H⋯N hydrogen bonds, with aromatic rings offset by 58.0° [1]. DFT calculations localise the HOMO on the 4-chlorophenyl amide motif and the LUMO on the aryltriazole grouping [1]. The replacement of cyclopropyl (Hammett σₚ ≈ –0.21) with methyl (σₚ ≈ –0.17) alters the inductive electron-donating capacity of the C5 position, which modulates the HOMO–LUMO gap and charge-transfer character. This electronic shift has been correlated with differential antimicrobial selectivity in the broader 5-methyl vs. 5-amino triazole carboxamide class: 5-methyl analogs (4d, 4l, 4r) preferentially inhibit S. aureus, while 5-amino analogs (8b) target C. albicans [2].

Hirshfeld surface analysis DFT calculation crystal engineering

N1-(4-Methoxyphenyl) vs. N1-Phenyl Substitution: Topological Polar Surface Area and Hydrogen Bonding Capacity

The target compound carries a 4-methoxy group on the N1-phenyl ring. The direct comparator N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866871-78-5) lacks this methoxy substituent . Introduction of the methoxy oxygen increases the heavy atom count by one and the hydrogen bond acceptor count from 4 to 5. This alters the topological polar surface area (TPSA) from 57.7 Ų (target) versus an estimated ~46 Ų for the des-methoxy analog [1]. The presence of the methoxy group also raises the potential for O⋯H interactions in crystal engineering, as demonstrated by Hirshfeld surface analysis of the related 5-cyclopropyl-4-methoxyphenyl derivative [2].

ADMET prediction molecular design lead optimisation

4-Chlorophenyl Amide vs. 4-Methoxyphenyl Amide: Lipophilic–Electronic Balance and Putative Target Engagement

In the target compound, the amide nitrogen is substituted with a 4-chlorophenyl group. A regioisomeric comparator, where the 4-chlorophenyl is attached to N1 and the 4-methoxyphenyl to the amide, would present an inverted electronic profile. The chlorine atom is a moderate electron-withdrawing group (Hammett σₚ = +0.23), while the methoxy group is electron-donating (σₚ = –0.27). This polarity difference localises a partial positive charge on the chlorophenyl ring of the target, contrasting with the electron-rich character of its regioisomer. In the antimicrobial SAR landscape of 1,2,3-triazole-4-carboxamides, the N-aryl substitution pattern is a key determinant of antibacterial spectrum: the most potent anti-S. aureus compounds in the 5-methyl series (4d, 4l, 4r) all carry halogenated N-aryl amides [1].

structure–activity relationship antibacterial design molecular recognition

Validated Application Scenarios for N-(4-Chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Based on Structural Differentiation Evidence


Scaffold-Hopping Library Design: 5-Methyl Triazole as a Conformationally Restricted Bioisostere

The 5-methyl-1,2,3-triazole-4-carboxamide core serves as a rigid, planar bioisostere of amide bonds widely exploited in medicinal chemistry. Because the target compound combines a 5-methyl group (class-associated anti-staphylococcal activity [1]) with a 4-chlorophenyl amide (halogen-dependent potency enhancement), it is an ideal input for fragment-based or scaffold-hopping libraries targeting Gram-positive bacterial enzymes. The computed TPSA of 57.7 Ų and XLogP3 of 3.5 [2] lie within lead-like property space, and the compound is available in milligram quantities for initial screening .

Crystallographic Probe for Charge-Transfer Interactions in Triazole Dimers

The target compound’s 5-methyl group lacks the steric bulk of the 5-cyclopropyl analog, potentially enabling a different crystal packing motif. Co-crystallisation efforts with metal ions or proteins can exploit the HOMO–LUMO separation documented for the aryltriazole scaffold [3]. Because no crystal structure of the target exists, solving the first X-ray structure would establish its solid-state conformational preference and hydrogen bonding network, providing a valuable reference for SAR interpretation.

Selectivity Profiling in Antibacterial vs. Antifungal Screening Cascades

Published class-level data demonstrate that 5-methyl-1,2,3-triazole-4-carboxamides preferentially inhibit S. aureus, whereas 5-amino analogs shift selectivity to C. albicans [1]. Procuring the target compound alongside a matched 5-amino comparator (e.g., 5-amino-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) enables a direct head-to-head selectivity screen. Such a pairwise comparison is essential to validate or refute the 5-substituent selectivity hypothesis in the specific context of the 4-chlorophenyl/4-methoxyphenyl substitution pattern.

Regioisomeric Pairs for Off-Target Screening and IP Generation

Because the triazole N1 and N2 substitution pattern (1,4-disubstituted vs. 1,5-disubstituted) can dramatically alter biological activity, procuring the target compound (a 1,4-disubstituted triazole) alongside its 1,5-regioisomer allows the investigation of regioisomer-dependent target engagement. This approach has been central to generating composition-of-matter patents in the triazole carboxamide field [4] and supports freedom-to-operate analysis.

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